molecular formula C9H9F3N2O3 B083815 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol CAS No. 10442-83-8

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

Cat. No. B083815
CAS RN: 10442-83-8
M. Wt: 250.17 g/mol
InChI Key: NJZCRXQWPNNJNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic raw materials to achieve the desired structure. For example, a study on the synthesis process of 2-(4-aminophenyl) ethanol, a key intermediate for cardiovascular drugs, used β-phenylethanol as a starting material through a series of reactions such as esterification, nitrification, hydrolysis, and reduction (Zhang Wei-xing, 2013). This provides insight into the complexity and efficiency considerations in synthesizing structurally similar compounds.

Molecular Structure Analysis

The structure of molecules closely related to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol can be analyzed through various techniques such as X-ray diffraction. For instance, the crystal structure of a molecular complex of a related compound was investigated, highlighting the importance of hydrogen bonds in the formation of crystal structures (A. Kochetov & L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, such as photochemical reactions where 2-nitrobenzyl compounds form 2-nitroso hydrates by dual proton transfer, showcasing the reactivity of the nitro group under light irradiation (M. Gáplovský et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are critical for the practical application of chemical compounds. While specific data on 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is not directly available, studies on related compounds provide valuable insights into how structural elements like the nitro group and trifluoromethyl group can influence these properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability under various conditions, and degradation pathways, are essential for understanding a compound's behavior in chemical reactions and its potential applications. For example, the nitro group's presence significantly impacts the reactivity of related compounds, as seen in studies on nitro-substituted compounds and their solvatochromism, indicating how substituents affect chemical behavior (L. G. Nandi et al., 2012).

Scientific Research Applications

  • Electro-Optical Active Polyurethanes : Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol have been synthesized for developing electro-optical active polyurethanes. These compounds exhibit potential in nonlinear optical (NLO) performance, which is crucial in photonic technologies (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).

  • Liquid Crystalline Properties : 2-[N-ethyl-N-[4-[(4′-nitrophenyl)azo]-phenyl]amino]ethanol, when synthesized under different conditions, displays good liquid crystalline behavior and electrical conductivity. This can be significant for materials science, particularly in the context of smart materials and displays (Hosseini & Hoshangi, 2015).

  • Optical Power Limiting Applications : Compounds like 2-[ethyl-(4-phenylazo-phenyl)-amino]-ethanol have been investigated for their use in optical power limiting applications, particularly in protecting sensitive photonic devices against high-intensity light sources (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).

  • Pharmaceutical Intermediate Synthesis : The molecule has been studied in the context of synthesizing important pharmaceutical intermediates, like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, which is an intermediate in producing chemokine CCR5 antagonists (Chen, Xia, Liu, & Wang, 2019).

  • Nitroaldol Reaction Applications : The nitroaldol reaction involving compounds like 2-nitro[(11)C]ethanol demonstrates the potential for synthesizing amines like 2-amino[2-(11)C]ethanol, which can be useful in bioorganic and medicinal chemistry (Kato, Zhang, Minegishi, & Suzuki, 2009).

  • Chiral Resolution Agents : Certain derivatives of this compound have been explored as chiral resolution agents, which are vital in producing optically active pharmaceuticals and other bioactive molecules (Afraz, Ariaans, Broxterman, & Bruggink, 2003).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-7(13-3-4-15)8(5-6)14(16)17/h1-2,5,13,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZCRXQWPNNJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146483
Record name HC Yellow no. 13
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Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol

CAS RN

10442-83-8
Record name 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol
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Record name 2-(2-nitro-4-trifluoromethylphenylamino)ethanol
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Record name 2-(2-nitro-4-trifluoromethylphenylamino)ethanol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-aminoethanol (5 ml, 150 mmol) in THF (20 ml), 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (6.9 ml, 50 mmol) was added slowly at 0° C. After the completion of the addition, the reaction mixture was stirred at RT for 24 hrs. THF was evaporated using a rotary evaporator and the residue was extracted using water and ethyl acetate. Ethyl acetate was washed with more water, dried and evaporated to give crystalline 2-aminoethanol derivative (10.0 g, 80%).
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Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol and 100 parts of 1-butanol is stirred and refluxed overnight. The reaction mixture is cooled and evaporated. The residue is taken up in a diluted hydrochloric acid solution. The product is extracted with methylbenzene. The layers are separated and the aqueous phase is extracted with methylbenzene. The combined methylbenzene-phases are washed successively with a diluted hydrochloric acid solution and twice with water, dried, filtered and evaporated. The solid residue is crystallized from petroleumether. The product is filtered off and dried, yielding 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethanol; mp. 74.9° C.
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Synthesis routes and methods III

Procedure details

112.8 g (0.5 mol) of 4-chloro-3-nitrobenzotrifluoride and 61.1 g (1 mol) of 2-ethanolamine were heated in 50 ml of dimethylformamide at 100° C. for 2 h. The reaction mixture was then concentrated under reduced pressure, and water was added to the residue. The precipitate was filtered off with suction and recrystallized from cyclohexane.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mousa Kareem - 2013 - theses.gla.ac.uk
This thesis describes an investigation into a wide range of potential materials for organic photovoltaic (PV) devices. Chapter 1 provides a general introduction relating to donor -acceptor …
Number of citations: 4 theses.gla.ac.uk

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